molecular formula C29H32N4O2S2 B12157730 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12157730
M. Wt: 532.7 g/mol
InChI Key: YNNGWNANQAMWMM-ULJHMMPZSA-N
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Description

The compound 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. Key substituents include:

  • (Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl: A conjugated thiazolidinone system with a butan-2-yl substituent at position 3, contributing to stereoelectronic effects and hydrogen-bonding capabilities .
  • 7-Methyl group: Enhances steric bulk and modulates electronic properties of the pyrido-pyrimidinone scaffold .

This compound belongs to a class of molecules designed for biological activity, with structural analogs showing promise in targeting enzymes or receptors through non-covalent interactions .

Properties

Molecular Formula

C29H32N4O2S2

Molecular Weight

532.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H32N4O2S2/c1-4-20(3)33-28(35)24(37-29(33)36)17-23-26(30-25-11-10-19(2)18-32(25)27(23)34)31-14-12-22(13-15-31)16-21-8-6-5-7-9-21/h5-11,17-18,20,22H,4,12-16H2,1-3H3/b24-17-

InChI Key

YNNGWNANQAMWMM-ULJHMMPZSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving benzylamine, formaldehyde, and a suitable ketone.

    Construction of the Thiazolidinone Moiety: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Assembly of the Pyridopyrimidinone Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction involving a pyridine derivative and a urea or thiourea compound.

    Final Coupling: The final step involves coupling the piperidine and thiazolidinone intermediates with the pyridopyrimidinone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be a site for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties due to its unique structure. It can be used in the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the thiazolidinone and pyridopyrimidinone moieties could interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone Substituents: The butan-2-yl group in the target compound balances lipophilicity and steric effects compared to bulkier groups (e.g., tetrahydrofuran-2-ylmethyl), which may reduce membrane permeability .
  • Piperidine vs.
  • Isobutyl vs. Butan-2-yl : Despite identical molecular weights, the branched isobutyl group () shows higher Tanimoto similarity (0.93) to the target compound, suggesting near-identical pharmacophoric features .

Docking Affinity and Target Interactions

  • Target Compound: Demonstrated a mean docking affinity of −9.2 kcal/mol against a model kinase, with strong interactions at the ATP-binding pocket via the thiazolidinone sulfur and pyrido-pyrimidinone carbonyl .
  • Tetrahydrofuran-2-ylmethyl Analog : Lower affinity (−7.8 kcal/mol) due to steric clashes from the bulkier substituent .
  • 2-Methoxyethyl Analog : Higher solubility (LogP = 2.1 vs. 3.5 for the target) but reduced affinity (−8.1 kcal/mol), likely due to weaker hydrophobic interactions .

NMR Spectral Differences

  • Regions of Divergence: In NMR studies (e.g., ), protons near the thiazolidinone (positions 29–36) and pyrido-pyrimidinone (positions 39–44) show chemical shift variations >0.5 ppm in analogs, correlating with substituent electronic effects .
  • Target Compound: δ 7.82 ppm (H-42, pyrido-pyrimidinone) vs. δ 7.65 ppm in the isobutyl analog, indicating altered electron density due to substituent orientation .

Computational and Experimental Validation

  • Similarity Networking : Molecular clustering () placed the target compound in a cluster with isobutyl and butan-2-yl analogs (cosine score >0.85), confirming structural relatedness .
  • QSAR Models : The target compound’s predicted IC₅₀ (12 nM) aligns with analogs bearing branched alkyl groups, underscoring the importance of substituent topology .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H30N4O2SC_{27}H_{30}N_4O_2S with a molecular weight of approximately 466.63 g/mol. The structure features a benzylpiperidine moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC27H30N4O2S
Molecular Weight466.63 g/mol
IUPAC Name2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Antitumor Activity

Research indicates that compounds containing the benzylpiperidine fragment often exhibit significant antitumor properties. A study highlighted that derivatives of benzylpiperidine showed potent inhibition of cancer cell proliferation across various types, including breast and colorectal cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses moderate to significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the thiazolidine moiety may enhance its interaction with bacterial cell membranes.

Neuroprotective Effects

The benzylpiperidine structure is known for its neuroprotective properties. Compounds with similar scaffolds have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in cancer progression and neuroprotection.
  • Enzyme Inhibition : The compound could inhibit enzymes critical for tumor growth or microbial survival.
  • Signal Transduction Interference : It may disrupt key signaling pathways that regulate cell proliferation and survival.

Study 1: Antitumor Efficacy

In a recent study, the compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 50 µM. The results indicated that it effectively inhibited cell viability through apoptosis induction.

Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests potential as a lead compound in developing new antibiotics.

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